Cas no 96799-04-1 (3-(3-Methoxyphenyl)-1H-pyrazol-5-amine)

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine structure
96799-04-1 structure
Nome del prodotto:3-(3-Methoxyphenyl)-1H-pyrazol-5-amine
Numero CAS:96799-04-1
MF:C10H11N3O
MW:189.213841676712
MDL:MFCD11519239
CID:800619
PubChem ID:3748232

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine,5-(3-methoxyphenyl)-
    • 5-(3-methoxyphenyl)-1H-Pyrazol-3-amine
    • 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine
    • 3-(3-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: HCl)
    • 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)
    • 3-Amino-5-(3-methoxyphenyl)-1H-pyrazole
    • 5-(3-Methoxyphenyl)-1H-pyrazol-3-ylamine
    • SCHEMBL1855459
    • MFCD11519239
    • 1H-Pyrazol-3-amine, 5-(3-methoxyphenyl)-
    • STK501295
    • AKOS000264696
    • MFCD00122783
    • AKOS000182327
    • 3-(3-methoxyphenyl)-1H-pyrazol-5-amine
    • SY065979
    • AB03501
    • SCHEMBL17397952
    • CHEMBL4454136
    • DTXSID80395880
    • KTRHWGYZQAKQQQ-UHFFFAOYSA-N
    • 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine, AldrichCPR
    • ALBB-007421
    • DB-080433
    • 96799-04-1
    • BBL022244
    • DS-1221
    • EN300-1150397
    • FS-2515
    • 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine
    • MDL: MFCD11519239
    • Inchi: 1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
    • Chiave InChI: KTRHWGYZQAKQQQ-UHFFFAOYSA-N
    • Sorrisi: N1=C(N)C=C(C2C=C(OC)C=CC=2)N1

Proprietà calcolate

  • Massa esatta: 189.09000
  • Massa monoisotopica: 189.09
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 188
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.9A^2
  • XLogP3: 1.5

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 456.7±35.0 °C at 760 mmHg
  • Punto di infiammabilità: 230.0±25.9 °C
  • Indice di rifrazione: 1.63
  • PSA: 63.93000
  • LogP: 2.24870

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Informazioni sulla sicurezza

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Dati doganali

  • CODICE SA:2933199090
  • Dati doganali:

    Codice doganale cinese:

    2933199090

    Panoramica:

    2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
059851-1g
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine
96799-04-1 95%
1g
£52.00 2022-03-01
eNovation Chemicals LLC
Y0984012-5g
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
96799-04-1 95%
5g
$500 2024-08-02
TRC
M350200-50mg
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine
96799-04-1
50mg
$ 65.00 2022-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0173-1g
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine
96799-04-1 96%
1g
381.62CNY 2021-05-08
abcr
AB406607-5 g
5-(3-Methoxyphenyl)-1H-pyrazol-3-amine; 95%
96799-04-1
5g
€212.00 2022-03-02
Chemenu
CM188761-1g
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
96799-04-1 95+%
1g
$243 2021-08-05
Chemenu
CM188761-5g
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
96799-04-1 95+%
5g
$911 2021-08-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M843525-250mg
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
96799-04-1 98%
250mg
¥99.00 2022-09-01
eNovation Chemicals LLC
Y1131208-5g
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine
96799-04-1 95%
5g
$180 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0173-5g
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine
96799-04-1 96%
5g
1102.46CNY 2021-05-08

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  18 h, reflux
Riferimento
Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 h, 95 °C
Riferimento
Preparation of pyrazolopyrimidines, pyrazolopyridines, and related compounds and compositions containing them for the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  18 h, reflux; reflux → rt
Riferimento
Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  18 h, reflux
Riferimento
Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  5 min, 150 °C
Riferimento
Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation
Kelada, Mark ; Walsh, John M. D.; Devine, Robert W.; McArdle, Patrick; Stephens, John C., Beilstein Journal of Organic Chemistry, 2018, 14, 1222-1228

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: 1-Butanol ;  1 - 3 h, 70 °C
1.2 Reagents: 1-Methylpiperazine ;  2 - 6 h, reflux; reflux → rt
Riferimento
Minimizing side reactions in classical pyrazole synthesis from β-oxonitriles: the use of acetylhydrazine
Krasavin, Mikhail; Konstantinov, Igor O., Letters in Organic Chemistry, 2008, 5(7), 594-598

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 - 8 h, 80 °C
Riferimento
Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ;  -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  18 h, reflux
Riferimento
Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)
Zanaletti, Riccardo; Bettinetti, Laura; Castaldo, Cristiana; Cocconcelli, Giuseppe; Comery, Thomas; et al, Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
1.5 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 3 h, rt → 80 °C
Riferimento
Novel potent neuropeptide Y Y5 receptor antagonists: Synthesis and structure-activity relationships of phenylpiperazine derivatives
Takahashi, Toshiyuki; Sakuraba, Aya; Hirohashi, Tomoko; Shibata, Takunobu; Hirose, Masaaki; et al, Bioorganic & Medicinal Chemistry, 2006, 14(22), 7501-7511

Metodo di produzione 10

Condizioni di reazione
Riferimento
Preparation of pyrazolopyrimidine compounds as GIP function inhibitor for the treatment of obesity
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ;  reflux
Riferimento
Design, synthesis, and evaluation of 2-aryl-7-(3',4'-dialkoxyphenyl)-pyrazolo[1,5-a]pyrimidines as novel PDE-4 inhibitors
Kim, Ikyon; Song, Jong Hwan; Park, Chang Min; Jeong, Joon Won; Kim, Hyung Rae; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 922-926

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  6 h, reflux
1.2 Reagents: Acetone ;  rt
Riferimento
Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based Approaches
Whitehouse, Andrew J.; Thomas, Sherine E.; Brown, Karen P.; Fanourakis, Alexander; Chan, Daniel S.-H.; et al, Journal of Medicinal Chemistry, 2019, 62(15), 7210-7232

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt → reflux; 1 d, reflux
Riferimento
Preparation of 3-(heteroarylamino)methylene-1,3-dihydro-2H-indol-2-ones as tyrosine kinase inhibitors for regulating, modulating and/or inhibiting abnormal cell proliferation
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
Riferimento
Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor
, United States, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  6 h, reflux
1.2 Solvents: Acetone ;  rt
Riferimento
Development of inhibitors against Mycobacterium abscessus tRNA (m1G37) methyltransferase (TrmD) using fragment-based approaches
Whitehouse, Andrew J.; Thomas, Sherine E.; Brown, Karen; Fanourakis, Alexander; Chan, Daniel S. H.; et al, ChemRxiv, 2019, , 1-79

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Raw materials

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96799-04-1)3-(3-Methoxyphenyl)-1H-pyrazol-5-amine
A19360
Purezza:99%
Quantità:25g
Prezzo ($):526.0